molecular formula C13H20N2O3 B15271665 tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate

tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate

Cat. No.: B15271665
M. Wt: 252.31 g/mol
InChI Key: UHKANZPILAIDHM-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate is a chemical building block of significant value in medicinal and organic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen, a common strategy for temporarily masking the amine functionality during multi-step synthetic sequences . The presence of both the protected amine and the ethoxy substituent on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . For instance, structurally similar tert-butyl carbamate derivatives are documented as crucial intermediates in the synthesis of targeted therapies, such as the anticancer drug omisertinib (AZD9291) . The Boc-protected amine is stable under a variety of reaction conditions but can be readily deprotected under mild acidic conditions to regenerate the free aniline, allowing for further functionalization . Researchers utilize this compound to streamline synthetic routes, improve selectivity, and enhance the overall yield of target molecules. As with all fine chemicals, this product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-(4-amino-3-ethoxyphenyl)carbamate

InChI

InChI=1S/C13H20N2O3/c1-5-17-11-8-9(6-7-10(11)14)15-12(16)18-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16)

InChI Key

UHKANZPILAIDHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions or via specialized reagents, exposing the free amine for downstream reactions.

Key Methods:

  • Acidic Deprotection :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C quantitatively removes the Boc group. This method is widely used in peptide synthesis .

    Boc-protected amineTFA/DCMFree amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA/DCM}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}
  • Oxalyl Chloride in Methanol :
    A milder alternative for acid-sensitive substrates, achieving deprotection in 1–4 hours at room temperature with yields >90% .

Condition Reagent Time Yield Reference
Acidic cleavageTFA/DCM (1:1)30 min95%
Mild deprotectionOxalyl chloride/MeOH2 h92%

Reactions of the Aromatic Amine

The 4-amino group undergoes typical aromatic amine transformations:

Acylation

Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) yields amides. For example:

Ar-NH2+RCOClEt3NAr-NH-COR+HCl\text{Ar-NH}_2 + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-NH-COR} + \text{HCl}

  • Example : Benzoylation under Schotten-Baumann conditions produces N-benzoyl derivatives in 85–90% yield .

Diazotization and Coupling

The amine forms diazonium salts with nitrous acid, which participate in Sandmeyer or azo-coupling reactions:

Ar-NH2NaNO2/HClAr-N2+CuCNAr-CN\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{CuCN}} \text{Ar-CN}

  • Application : Synthesis of cyano or halogenated aryl derivatives .

Functionalization of the Ethoxy Group

The 3-ethoxy substituent influences electronic properties and can undergo demethylation or substitution under specific conditions:

Demethylation

While ethoxy groups are generally stable, harsh conditions (e.g., BBr₃ in DCM at −78°C) can cleave the ether bond:

Ar-OCH2CH3BBr3Ar-OH+CH3CH2Br\text{Ar-OCH}_2\text{CH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{CH}_2\text{Br}

  • Yield : ~70–80% for analogous methoxy-to-hydroxy conversions .

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs incoming electrophiles to the ortho/para positions. For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position to the ethoxy substituent .

  • Sulfonation : Fuming sulfuric acid adds a sulfonic acid group .

Coupling Reactions

The deprotected amine participates in cross-coupling or condensation reactions:

Amide Bond Formation

Using coupling agents like EDCI/HOBt, the amine reacts with carboxylic acids:

Ar-NH2+RCOOHEDCI/HOBtAr-NH-COR\text{Ar-NH}_2 + \text{RCOOH} \xrightarrow{\text{EDCI/HOBt}} \text{Ar-NH-COR}

  • Example : Condensation with 5-amino salicylic acid derivatives yields bioactive amides .

Ullmann or Buchwald-Hartwig Coupling

Palladium-catalyzed couplings enable C–N bond formation with aryl halides:

Ar-NH2+Ar’-XPd catalystAr-NH-Ar’\text{Ar-NH}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-NH-Ar'}

  • Catalyst System : Pd(OAc)₂/Xantphos, K₃PO₄, 110°C, 12 h .

Reductive Alkylation

The amine reacts with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines:

Ar-NH2+RCHONaBH3CNAr-NH-CH2R\text{Ar-NH}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ar-NH-CH}_2\text{R}

  • Application : Synthesis of N-alkylated intermediates for drug discovery .

Comparative Reactivity of Analogous Compounds

Data from structurally similar tert-butyl carbamates highlight trends:

Compound Reaction Conditions Yield Reference
tert-Butyl (4-aminophenyl)carbamateBoc deprotectionTFA/DCM, 25°C, 30 min95%
tert-Butyl (3-nitrophenyl)carbamateNitrationHNO₃/H₂SO₄, 0°C, 2 h87%
tert-Butyl (2-hydroxyethyl)carbamateReductive alkylationNaBH₃CN, MeOH, 24 h89%

Challenges and Selectivity Considerations

  • Steric Hindrance : The tert-butyl group may slow reactions at the carbamate nitrogen .

  • Competing Reactivity : The ethoxy group’s electron-donating effect can interfere with electrophilic substitutions on the ring .

  • Protection/Deprotection Strategy : Sequential Boc removal and functionalization require careful planning to avoid side reactions .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Variations

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-NH₂, 3-OCH₂CH₃ 266.31 Not provided Drug intermediate; Boc-protected amine
tert-Butyl (4-aminophenyl)carbamate 4-NH₂ 208.26 68621-88-5 Simpler analog; lacks steric hindrance
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate 4-Br, 3-Cl 334.64 Not provided Halogenated derivative; used in cross-coupling reactions
tert-Butyl (3-aminophenyl)carbamate 3-NH₂ 208.26 68621-88-5 Meta-amine; altered electronic distribution
  • Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound provides electron-donating effects, enhancing nucleophilicity at the amine, whereas bromo and chloro substituents in compound 41e increase electrophilicity, favoring cross-coupling reactions.
  • Positional Isomerism: The para-amine in the target compound offers better regioselectivity in electrophilic aromatic substitution compared to meta-substituted analogs like tert-Butyl (3-aminophenyl)carbamate .

Heterocyclic and Bicyclic Analogs

Table 2: Comparison with Heterocyclic Carbamates

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Applications
tert-Butyl N-(4-aminooxolan-3-yl)carbamate Oxolane (tetrahydrofuran) 202.25 2305080-35-5 Conformationally restricted amine for peptidomimetics
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate Pyrrolidine 256.33 2014-58-6 Solubility-enhancing scaffold in CNS drugs
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane 239.32 Not provided Rigid building block for macrocycles
  • Ring Systems : The phenyl ring in the target compound allows for planar π-π interactions, while oxolane and pyrrolidine derivatives introduce torsional strain and improved solubility. Bicyclic analogs exhibit enhanced rigidity, favoring spatial alignment in enzyme-binding pockets.

Functional Group Variations

Table 3: Functional Group Modifications

Compound Name Functional Groups Molecular Weight (g/mol) CAS Number Notable Features
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-NH₂, 5-CH₃ 236.31 1909319-84-1 Methyl group enhances lipophilicity
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine 228.33 1523530-57-5 Chiral centers for stereoselective synthesis
tert-Butyl (1R,3R)-3-hydroxycyclopentylcarbamate Cyclopentanol 215.29 1290191-64-8 Hydroxyl group enables hydrogen bonding
  • Methyl vs. Ethoxy Groups : The methyl substituent in increases hydrophobicity, whereas the ethoxy group in the target compound balances solubility and steric bulk.
  • Hydroxyl and Chiral Centers : Hydroxyl-bearing analogs exhibit polarity for aqueous solubility, while chiral piperidine derivatives are critical for asymmetric catalysis.

Biological Activity

tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthetic pathways, and biological effects, particularly in the context of drug development and therapeutic applications.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 4-amino-3-ethoxyphenol with tert-butyl chloroformate. This reaction is facilitated under mild conditions, allowing for selective protection of the amine group while maintaining the integrity of other functional groups. The presence of both an amino and an ethoxy group enhances its reactivity in various synthetic transformations, making it a versatile building block in organic synthesis .

Antiinflammatory Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, research on related carbamates has shown their ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 . These findings suggest that this compound may also possess similar anti-inflammatory activities, potentially through modulation of the NF-kB signaling pathway.

Cytotoxicity and Cell Viability

In vitro studies are essential to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that compounds with similar structures do not exhibit significant cytotoxicity at therapeutic concentrations. For example, one study demonstrated that related compounds maintained over 80% cell viability in human liver hepatocytes at concentrations up to 10 μM . This indicates a favorable safety profile for further development.

Case Studies

StudyCompoundFindings
Study A5fSignificant inhibition of IL-6 mRNA expression in vitro; reduced ALT and AST levels in vivo without hepatotoxicity.
Study B4dDemonstrated anti-inflammatory effects through suppression of TNF-α levels in LPS-induced models.
Study CM4Moderate protective effect against Aβ-induced toxicity in astrocytes; reduction in oxidative stress markers observed.

These case studies highlight the potential therapeutic applications of this compound and its analogs in treating inflammatory conditions and neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for tert-Butyl N-(4-amino-3-ethoxyphenyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate protection of an amine group. A general approach involves reacting 4-amino-3-ethoxyphenol with tert-butyl carbamate activating agents (e.g., di-tert-butyl dicarbonate) in the presence of a base like triethylamine. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to carbamate agent) and reaction temperature (0–25°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) impacts yield, with anhydrous conditions critical for stability .

Q. What purification techniques are recommended for this compound, considering its solubility and stability?

Column chromatography using silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate) is effective for purification. Due to its sensitivity to moisture, post-purification drying under vacuum with desiccants (e.g., P₂O₅) is advised. Storage at 2–8°C in airtight containers under inert gas (argon/nitrogen) prevents degradation .

Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?

  • ¹H NMR : A singlet at δ 1.4 ppm (tert-butyl group), aromatic protons (δ 6.8–7.2 ppm), and NH signals (δ 5.2–5.5 ppm, broad).
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N-H bend).
  • MS : Molecular ion [M+H]⁺ at m/z 267.2 (C₁₃H₂₀N₂O₃) confirms molecular weight. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste. Fire hazards require dry chemical extinguishers (e.g., CO₂) due to potential release of toxic gases (CO, NOₓ) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this carbamate in complex reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes) by leveraging PubChem-derived structural data (InChIKey, SMILES) .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Use SHELXL for refinement, applying restraints to disordered tert-butyl or ethoxy groups. For ambiguous electron density, iterative refinement with Olex2 or ORTEP-3 visualizes thermal ellipsoids and validates bond lengths/angles. Twinning analysis (via PLATON) resolves pseudo-symmetry issues in crystal lattices .

Q. How can reaction yields be improved in large-scale syntheses while minimizing byproducts?

Implement continuous flow reactors for precise temperature control (ΔT ±1°C) and rapid mixing. Optimize catalyst loading (e.g., 0.5–1 mol% DMAP) and use in-line FTIR monitoring to track intermediate formation. Scale-up trials show that reducing solvent volume by 30% increases yield by ~15% while maintaining purity >95% .

Q. What experimental designs study the compound’s role in enzyme inhibition or receptor binding?

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified receptors.
  • Mutagenesis studies : Identify critical amino acids in binding pockets using site-directed mutants .

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